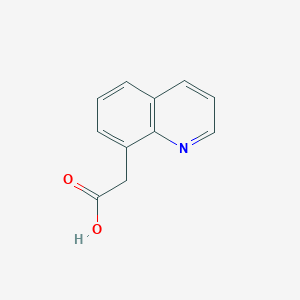
喹啉-8-基乙酸
描述
Synthesis Analysis
The synthesis of quinolin-8-yl-acetic acid derivatives has been explored in various studies. For instance, the synthesis of (5,7-dichloro-quinolin-8-yloxy) acetic acid was achieved and characterized using spectroscopic techniques . Similarly, the synthesis of 8-(dimesitylboryl)quinoline involved the treatment of halogenated quinolines with n-BuLi followed by dimesitylboronfluoride . Another study reported the synthesis of various quinoline derivatives, including the reaction of hydroxyquinoline with ethyl chloroacetate to produce ethyl (quinolin-8-yloxy)acetate . Additionally, the synthesis of 8-methoxyquinoline-5-amino acetic acid was performed through the coupling of monochloroacetic acid with 5-amino-8-methoxyquinoline .
Molecular Structure Analysis
The molecular structure and vibrational properties of quinolin-8-yl-acetic acid derivatives have been extensively studied using density functional theory (DFT) and spectroscopic methods. Two stable conformations of (5,7-dichloro-quinolin-8-yloxy) acetic acid were theoretically determined, and their vibrational wavenumbers were calculated . A similar approach was used to determine three stable conformations of (5-chloro-quinolin-8-yloxy) acetic acid . The electronic delocalization and topological properties of the electronic charge density were also analyzed for these compounds.
Chemical Reactions Analysis
The reactivity of quinolin-8-yl-acetic acid derivatives has been demonstrated in various chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline showed rapid hydrolysis and formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . The interaction of quinoline derivatives with amino acids, carboxylic acids, and mineral acids was studied, revealing different binding affinities and fluorescence responses .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-8-yl-acetic acid derivatives are closely related to their molecular structure. The vibrational spectra and force constants of these compounds provide insights into their stability and reactivity . The electronic properties, such as HOMO-LUMO energy gaps, were also studied to understand their potential biological properties . The antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates was evaluated, indicating significant inhibition of bacterial and fungal growth . Additionally, the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid was confirmed through its efficacy in drying weeds .
科学研究应用
Allosteric HIV-1 Integrase Inhibition
已确定喹啉-8-基乙酸衍生物为阻断HIV-1复制的变构酶抑制剂(ALLINIs),这些化合物抑制了HIV-1整合酶、病毒DNA和细胞辅因子LEDGF之间的相互作用,这对病毒复制至关重要。这种多模式抑制机制显示出开发强效抗逆转录病毒化合物的前景(Kessl et al., 2012)。
植物生长刺激
已探索喹啉-8-基乙酸衍生物对植物微型无性繁殖中根系发生的潜力。特定衍生物,尤其是喹啉-4-基硫代乙酸的钠盐,在泡桐外植体中显示出显著的促进根系形成效果,为农业应用提供了一个有前景的途径(Zavhorodnii et al., 2022)。
振动和结构分析
已进行了涉及喹啉-8-基乙酸衍生物(如(5,7-二氯-喹啉-8-氧基)乙酸)的研究,以了解它们的结构和振动特性。红外光谱、拉曼光谱和核磁共振光谱等技术已被用于表征这些化合物,为了解它们的分子结构和潜在应用提供了宝贵的见解(Romano et al., 2012)。
醛糖还原酶抑制和抗氧化活性
基于喹啉-8-基乙酸的喹喔啉-2(1H)-酮衍生物显示出作为醛糖还原酶抑制剂的潜力。这些化合物显著抑制醛糖还原酶,这是糖尿病并发症的关键酶。此外,它们具有抗氧化活性,使其成为对抗糖尿病并发症的有希望的候选药物(Qin et al., 2015)。
抗微生物活性
已合成并评估了喹啉-8-基乙酸衍生物的抗微生物性能。研究表明,某些衍生物对各种细菌和真菌菌株表现出显著的抑制作用,暗示了它们在医疗和农业应用中作为抗微生物剂的潜在用途(Ahmed et al., 2006)。
化学合成和除草潜力
8-甲氧基喹啉-5-氨基乙酸的合成,作为喹啉-8-基乙酸的衍生物,显示出除草潜力。这种化合物有效控制了杂草生长,表明其在农业除草管理中的潜在应用(A. E. et al., 2015)。
安全和危害
未来方向
Quinoline and its derivatives, including quinolin-8-yl-acetic acid, have a wide range of biological and pharmaceutical activities . Therefore, future research may focus on further exploring these activities and developing new synthesis methods to overcome the drawbacks of current syntheses and reduce their environmental impact .
属性
IUPAC Name |
2-quinolin-8-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXDDZQNKIORGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585421 | |
| Record name | (Quinolin-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl-acetic acid | |
CAS RN |
152150-04-4 | |
| Record name | (Quinolin-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-8-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

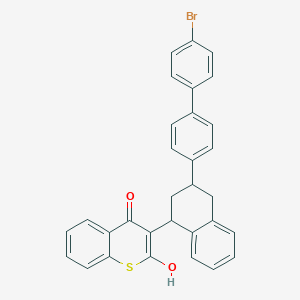
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
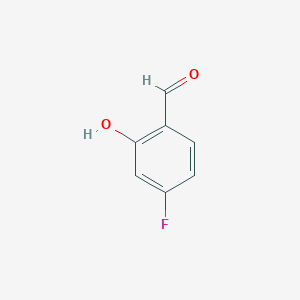
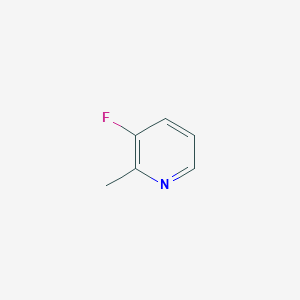
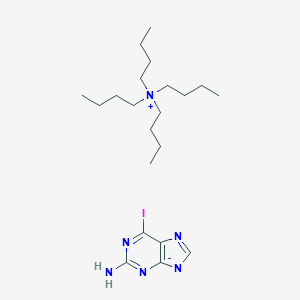
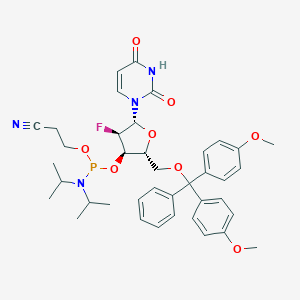
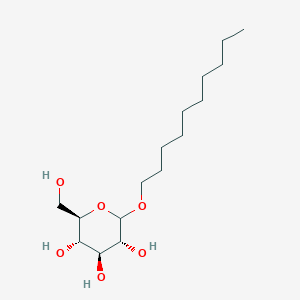
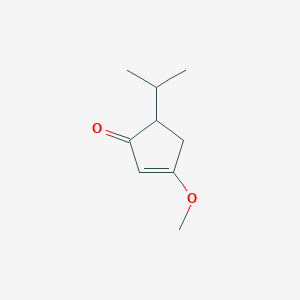
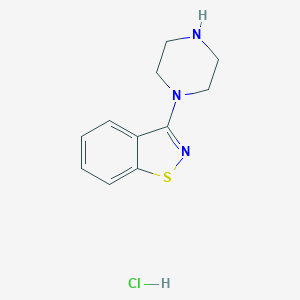
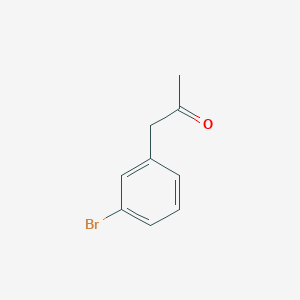

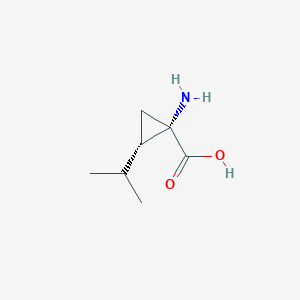
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)